An In-depth Technical Guide to the Mechanism of Action of PD-166866
An In-depth Technical Guide to the Mechanism of Action of PD-166866
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-166866 is a potent and highly selective small molecule inhibitor belonging to the 6-aryl-pyrido[2,3-d]pyrimidines class of compounds.[1] It primarily targets the Fibroblast Growth Factor Receptor 1 (FGFR-1), a receptor tyrosine kinase critically involved in cell proliferation, differentiation, angiogenesis, and survival. By competitively binding to the ATP pocket of the FGFR-1 kinase domain, PD-166866 effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] This inhibitory action leads to significant anti-proliferative and anti-angiogenic effects, making PD-166866 a valuable tool for cancer research and a potential therapeutic agent for diseases driven by aberrant FGFR-1 signaling, such as tumor growth.[1][3][4]
Core Mechanism of Action: Competitive Inhibition of FGFR-1
The primary mechanism of action of PD-166866 is the direct inhibition of the FGFR-1 tyrosine kinase.[3][5] This is achieved through a competitive binding mechanism with respect to adenosine triphosphate (ATP).[1][2]
-
Binding to the Kinase Domain: PD-166866 occupies the ATP-binding pocket within the intracellular kinase domain of the FGFR-1.
-
Prevention of ATP Binding: By occupying this site, the compound prevents ATP from binding, which is the essential phosphate donor for the kinase's enzymatic activity.
-
Inhibition of Autophosphorylation: Consequently, the initial step of receptor activation—trans-autophosphorylation of tyrosine residues within the kinase domain—is blocked.[1][5]
-
Blockade of Downstream Signaling: Without the phosphorylated tyrosine residues, the receptor cannot recruit and activate downstream effector proteins, thereby halting the entire signaling cascade.[1][6]
This targeted inhibition is highly specific to FGFR-1, with minimal activity against other related and unrelated kinases at effective concentrations.[1][5][7]
Modulation of Intracellular Signaling Pathways
Inhibition of FGFR-1 by PD-166866 leads to the downregulation of several critical signaling pathways that govern cell fate.
-
RAS-MAPK Pathway: Upon activation by its ligand (e.g., basic fibroblast growth factor, bFGF), FGFR-1 normally phosphorylates substrates that recruit complexes to activate the RAS-MAPK (ERK1/2) pathway, a key driver of cell proliferation. PD-166866 potently inhibits the bFGF-induced phosphorylation of ERK1 (p44 MAPK) and ERK2 (p42 MAPK), effectively shutting down this pro-proliferative signal.[1][6][7]
-
PI3K-Akt/mTOR Pathway: The PI3K-Akt pathway, crucial for cell survival and growth, is another downstream target. Treatment with PD-166866 has been shown to repress the Akt/mTOR signaling pathway, which can lead to the induction of autophagy.[5][7]
The diagram below illustrates the FGF/FGFR-1 signaling cascade and the point of inhibition by PD-166866.
Caption: FGFR-1 signaling pathway and inhibition by PD-166866.
Quantitative Pharmacological Data
The potency of PD-166866 has been quantified across various enzymatic and cell-based assays.
| Target/Process | System/Cell Line | IC50 Value (nM) | Reference(s) |
| Enzymatic Activity | |||
| Human FGFR-1 Tyrosine Kinase | Cell-free assay | 52.4 | [1][2][5][6][7][8] |
| Cellular Activity | |||
| FGFR-1 Autophosphorylation | L6 cells (overexpressing hFGFR-1) | 3.1 | [2] |
| FGFR-1 Autophosphorylation | NIH 3T3 cells (endogenous FGFR-1) | 10.8 | [2] |
| bFGF-stimulated Cell Growth | L6 cells | 24 | [1][6][8] |
| Phosphorylated ERK1 (p44 MAPK) | L6 cells | 4.3 | [5][7] |
| Phosphorylated ERK2 (p42 MAPK) | L6 cells | 7.9 | [5][7] |
| Physiological Process | |||
| Microvessel Outgrowth | Human Placenta Artery Fragments | Potent Inhibitor | [1][2][4][5][7] |
Kinase Selectivity Profile
PD-166866 is highly selective for FGFR-1. At concentrations significantly higher than its FGFR-1 IC50, it shows minimal to no inhibitory activity against a panel of other kinases.
| Kinase | Result at ≤ 50 µM | Reference(s) |
| c-Src | No effect | [1][2][5][7][8] |
| Platelet-Derived Growth Factor Receptor-β (PDGFR-β) | No effect | [1][2][5] |
| Epidermal Growth Factor Receptor (EGFR) | No effect | [1][2][5][8] |
| Insulin Receptor (InsR) | No effect | [1][2][5][7][8] |
| Mitogen-activated Protein Kinase (MEK/MAPK) | No effect | [1][2][8] |
| Protein Kinase C (PKC) | No effect | [1][2][5][7][8] |
| Cyclin-dependent Kinase 4 (CDK4) | No effect | [1][2][5][7][8] |
Cellular and Physiological Effects
The inhibition of FGFR-1 signaling by PD-166866 manifests in several key cellular outcomes:
-
Anti-proliferative Activity: PD-166866 effectively inhibits the proliferation of cells whose growth is dependent on bFGF stimulation.[1][9] This negative control of cell proliferation has been demonstrated in both normal and tumor cell lines.[3]
-
Anti-Angiogenic Effects: The compound is a potent inhibitor of angiogenesis, as demonstrated by its ability to block microvessel outgrowth from cultured human placental artery fragments.[1][2][5]
-
Induction of Cell Death: In tumor cells, treatment with PD-166866 can lead to apoptosis.[3] This is supported by evidence of extensive DNA damage (TUNEL assay) and the accumulation of Poly-ADP-Ribose-Polymerase (PARP), a key enzyme in DNA repair and a hallmark of apoptosis.[3]
-
Oxidative Stress and Autophagy: The treatment can also cause mitochondrial deficits and oxidative stress, indicated by an increase in membrane lipoperoxidation.[3][5][7] Furthermore, by repressing the Akt/mTOR pathway, PD-166866 can induce autophagy.[5][7]
Detailed Experimental Protocols
Inhibition of bFGF-Induced Receptor Autophosphorylation Assay
This protocol describes a method to assess the inhibitory effect of PD-166866 on FGFR-1 autophosphorylation in a cellular context.
Objective: To quantify the dose-dependent inhibition of bFGF-stimulated FGFR-1 tyrosine phosphorylation by PD-166866.
Materials:
-
L6 cells overexpressing human FGFR-1.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Serum-free medium.
-
Basic Fibroblast Growth Factor (bFGF).
-
PD-166866 stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Anti-FGFR-1 antibody for immunoprecipitation.
-
Protein A/G agarose beads.
-
Anti-phosphotyrosine antibody (e.g., 4G10) for Western blotting.
-
Anti-FGFR-1 antibody for Western blotting (loading control).
-
SDS-PAGE gels and transfer apparatus.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture: Plate L6-hFGFR-1 cells and grow to 80-90% confluency.
-
Serum Starvation: Replace growth medium with serum-free medium and incubate for 18-24 hours to reduce basal receptor activation.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of PD-166866 (e.g., 0, 1, 3, 10, 30, 100 nM) for 1-2 hours at 37°C. Include a DMSO-only vehicle control.
-
Ligand Stimulation: Stimulate the cells with bFGF (e.g., 10-20 ng/mL) for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and add ice-cold lysis buffer. Scrape cells, collect lysate, and clarify by centrifugation.
-
Immunoprecipitation (IP): Incubate the clarified lysates with an anti-FGFR-1 antibody overnight at 4°C. Add Protein A/G beads and incubate for another 2 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash 3-4 times with cold lysis buffer to remove non-specific binding.
-
Elution and SDS-PAGE: Resuspend beads in SDS-PAGE sample buffer, boil to elute proteins, and run the samples on an SDS-PAGE gel.
-
Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane and probe with an anti-phosphotyrosine antibody. Subsequently, strip and re-probe the membrane with an anti-FGFR-1 antibody to confirm equal loading.
-
Detection: Visualize bands using a chemiluminescent substrate and quantify band intensity to determine the IC50 value.
Caption: Experimental workflow for FGFR-1 autophosphorylation assay.
DNA Damage Assessment by TUNEL Assay
This protocol is based on the methodology used to demonstrate that PD-166866 induces DNA damage, a hallmark of apoptosis.[3]
Objective: To qualitatively assess DNA fragmentation in cells treated with PD-166866.
Materials:
-
HeLa cells.
-
PD-166866 (50 µM).
-
H₂O₂ (positive control).
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate).
-
In situ DNA fragmentation detection kit (containing TdT enzyme and fluorescently-labeled dUTPs).
-
DAPI or Hoechst stain for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Grow HeLa cells on glass coverslips. Treat the cells with 50 µM PD-166866 for 24 hours. Include an untreated control and a positive control (H₂O₂ treatment).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 1 hour at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize the membranes for 2-5 minutes on ice.
-
TUNEL Reaction: Wash cells again and apply the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) according to the manufacturer's instructions. Incubate in a humidified chamber at 37°C for 1 hour.
-
Counterstaining: Wash the cells and stain nuclei with DAPI or Hoechst stain.
-
Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Cells with significant DNA damage will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.[3]
References
- 1. In vitro biological characterization and antiangiogenic effects of PD 166866, a selective inhibitor of the FGF-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD-166866 | FGFR1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. The synthetic inhibitor of Fibroblast Growth Factor Receptor PD166866 controls negatively the growth of tumor cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PD-166866 | FGFR | Autophagy | TargetMol [targetmol.com]
- 8. xcessbio.com [xcessbio.com]
- 9. Reduction of cell proliferation induced by PD166866: an inhibitor of the basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
